3-methyl-N-(3-methylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
Description
3-methyl-N-(3-methylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a synthetic organic compound belonging to the benzothiadiazine class This compound is characterized by its complex structure, which includes a benzothiadiazine ring system substituted with methyl, propyl, and carboxamide groups
Properties
Molecular Formula |
C19H21N3O3S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
3-methyl-N-(3-methylphenyl)-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C19H21N3O3S/c1-4-10-22-14(3)21-26(24,25)18-12-15(8-9-17(18)22)19(23)20-16-7-5-6-13(2)11-16/h5-9,11-12H,4,10H2,1-3H3,(H,20,23) |
InChI Key |
ZHPYFALJUSTRAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=CC(=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-methylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multiple steps:
Formation of the Benzothiadiazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiadiazine ring. This can be achieved through the reaction of a substituted aniline with a sulfonamide under acidic conditions.
Substitution Reactions: The introduction of the methyl, propyl, and carboxamide groups is carried out through a series of substitution reactions. These reactions often require specific catalysts and conditions to ensure selective substitution at the desired positions.
Oxidation: The final step involves the oxidation of the benzothiadiazine ring to introduce the 1,1-dioxide functionality. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.
Major Products
Oxidation Products: Sulfone derivatives.
Reduction Products: Amines and other reduced forms of the carboxamide group.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound are investigated for their potential biological activities. The benzothiadiazine scaffold is known to exhibit a range of pharmacological properties, including antimicrobial and anti-inflammatory effects.
Medicine
In medicine, compounds related to 3-methyl-N-(3-methylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide are explored for their potential therapeutic applications. These may include the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound may be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-methylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
Chlorothiazide: A diuretic drug with a similar benzothiadiazine core.
Hydrochlorothiazide: Another diuretic with structural similarities.
Bendroflumethiazide: A thiazide diuretic with a related structure.
Uniqueness
What sets 3-methyl-N-(3-methylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the propyl and carboxamide groups, along with the 1,1-dioxide functionality, distinguishes it from other benzothiadiazine derivatives and may confer distinct reactivity and activity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
